Anthramycin methyl ether

Catalog No.
S627064
CAS No.
5544-25-2
M.F
C17H19N3O4
M. Wt
329.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anthramycin methyl ether

CAS Number

5544-25-2

Product Name

Anthramycin methyl ether

IUPAC Name

(E)-3-[(6R,6aS)-4-hydroxy-6-methoxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]prop-2-enamide

Molecular Formula

C17H19N3O4

Molecular Weight

329.35 g/mol

InChI

InChI=1S/C17H19N3O4/c1-9-3-5-11-14(15(9)22)19-16(24-2)12-7-10(4-6-13(18)21)8-20(12)17(11)23/h3-6,8,12,16,19,22H,7H2,1-2H3,(H2,18,21)/b6-4+/t12-,16+/m0/s1

InChI Key

YRMCBQLZVBXOSJ-PCFSSPOYSA-N

SMILES

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)OC)C=CC(=O)N)O

Synonyms

anthramycin 11-methyl ether, anthramycin 11-methyl ether monohydrate, anthramycin 11-methyl ether, 11E-(2(E)-11alpha,11abeta)-isomer, anthramycin 11-methyl ether, 11S-(2(E),11alpha,11aalpha)-isomer

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)OC)C=CC(=O)N)O

Isomeric SMILES

CC1=C(C2=C(C=C1)C(=O)N3C=C(C[C@H]3[C@H](N2)OC)/C=C/C(=O)N)O

Description

The exact mass of the compound Anthramycin methyl ether is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Anthramycin methyl ether is a derivative of anthramycin, a pyrrolobenzodiazepine antibiotic originally isolated from the actinomycete Streptomyces refuineus. This compound exhibits significant antitumor activity, primarily through its ability to inhibit DNA and RNA synthesis in cancer cells. The structure of anthramycin methyl ether has been characterized as a complex that binds to DNA, thereby preventing the necessary enzymatic interactions required for nucleic acid synthesis .

, most notably its interaction with DNA. Upon binding, it alters the DNA structure and inhibits its functions. Specific reactions include:

  • Complex Formation: Anthramycin methyl ether forms a stable complex with DNA, which obstructs the binding of essential enzymes needed for DNA replication and transcription .
  • Conversion Reactions: The compound can undergo chemical transformations, such as reacting with trifluoroacetic acid to yield (1,11a)-didehydroanhydroanthramycin .

The synthesis of anthramycin methyl ether can be achieved through several methods:

  • Recrystallization: This method involves recrystallizing anthramycin from hot methanol to obtain anthramycin methyl ether .
  • Chemical Conversion: As noted, anthramycin methyl ether can be chemically converted into other derivatives through reactions with acids or other reagents .

Anthramycin methyl ether is primarily utilized in:

  • Cancer Treatment: Due to its potent antitumor properties, it has been investigated for use in treating various cancers, although clinical application is limited by side effects .
  • Research: It serves as a valuable tool in biochemical research for studying DNA interactions and mechanisms of action related to nucleic acid synthesis inhibition .

Studies have shown that anthramycin methyl ether interacts significantly with DNA. The kinetics of these interactions reveal that prior hydrolysis can enhance the reaction rate between the compound and DNA. This interaction results in measurable changes in DNA properties such as melting temperature and buoyant density .

Anthramycin methyl ether shares similarities with several other compounds known for their antitumor properties. Here are some notable comparisons:

Compound NameStructure TypeMechanism of ActionUnique Features
DoxorubicinAnthracyclineIntercalates into DNA, inhibiting topoisomerase IILess cardiotoxic than anthramycin
Mitomycin CAntibioticAlkylates DNA, leading to cross-linkingEffective against hypoxic tumor cells
Actinomycin DPolypeptide antibioticIntercalates into DNA and inhibits RNA synthesisBroad spectrum but more toxic
CamptothecinPlant alkaloidInhibits topoisomerase IEffective against solid tumors

Anthramycin methyl ether's unique pyrrolobenzodiazepine structure distinguishes it from these compounds, particularly in its specific mechanism of inhibiting nucleic acid synthesis rather than merely intercalating or alkylating DNA .

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

329.13755610 g/mol

Monoisotopic Mass

329.13755610 g/mol

Heavy Atom Count

24

Other CAS

5544-25-2

Wikipedia

(E)-3-[(6R,6aS)-4-hydroxy-6-methoxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]prop-2-enamide

Dates

Modify: 2023-07-20

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